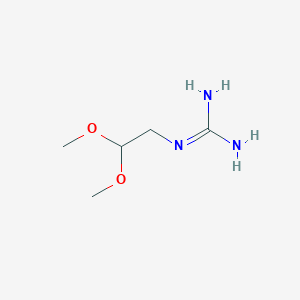

1-(2,2-Dimethoxyethyl)guanidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,2-dimethoxyethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2/c1-9-4(10-2)3-8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEQOIBLBUCKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C(N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428332 | |

| Record name | 1-(2,2-dimethoxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52737-38-9 | |

| Record name | 1-(2,2-dimethoxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,2 Dimethoxyethyl Guanidine and Analogues

Established Synthetic Pathways to Substituted Guanidines

Classical Guanidinylation Procedures

Historically, the synthesis of guanidines has relied on the reaction of an amine with a suitable guanylating agent. These methods often involve multi-step sequences and can require harsh conditions or the use of toxic reagents. Common guanylating agents include cyanamide (B42294), thioureas, S-alkylisothioureas, and pyrazole-carboximidamides.

The direct reaction of an amine with cyanamide is a straightforward approach, though it can be limited in scope. More versatile methods involve the activation of thiourea (B124793) derivatives. For instance, N,N'-diprotected thioureas, often with tert-butoxycarbonyl (Boc) groups, can be activated with thiophilic metal salts (e.g., HgCl₂) or coupling reagents like Mukaiyama's reagent to facilitate reaction with an amine. tcichemicals.com A significant drawback of these methods is the frequent necessity for protecting groups on the guanidine (B92328) nitrogen atoms to control reactivity and aid in purification, as well as the use of toxic heavy metals. tcichemicals.com S-alkylisothioureas, particularly protected variants like 1,3-bis(Boc)-2-methyl-2-isothiourea, are also widely used and react with amines to yield protected guanidines. tcichemicals.com

Table 1: Comparison of Classical Guanylating Reagents

| Guanylating Reagent | Typical Activator/Co-reagent | Advantages | Disadvantages |

| Cyanamide | Acid or Base catalyst | Atom economical, simple reagent | Limited scope, potential for side reactions |

| Thiourea Derivatives | Mukaiyama's reagent, Carbodiimides | Versatile, well-established | Requires activation, potential for carbodiimide (B86325) intermediate decomposition |

| N,N'-Di-Boc-Thiourea | HgCl₂, Cu(II) salts | Good yields, controlled reactivity | Use of toxic heavy metals, requires protection/deprotection steps |

| S-Alkylisothioureas | HgCl₂ (for protected versions) | Commercially available, good yields | Often requires toxic metal salts for activation |

| Pyrazole Carboximidamides | None (heat) | Avoids toxic metals | Can give poor yields, requires multi-step reagent preparation |

Catalytic Approaches to Guanidine Scaffolds

To overcome the limitations of classical methods, significant research has focused on developing catalytic routes to guanidines. These modern approaches offer improved efficiency, milder reaction conditions, and greater atom economy. nih.gov The most prominent catalytic strategy is the addition of amines to carbodiimides, facilitated by a range of metal catalysts. nih.govresearchgate.net

Catalysts based on transition metals, main-group metals, and rare-earth metals have been successfully employed. fishersci.com For example, titanium(IV) imido complexes have been shown to catalyze the construction of guanidines from aromatic amines and carbodiimides. researchgate.net Lanthanide-based catalysts, such as ytterbium triflate (Yb(OTf)₃) and simple lanthanide amides, are highly efficient for the guanylation of various amines under mild, often solvent-free, conditions. keyorganics.net Other successful catalytic systems include those based on copper, palladium, and ruthenium, which can facilitate either direct guanylation or tandem reactions to build more complex heterocyclic systems. nih.govkeyorganics.net

Table 2: Examples of Catalytic Systems for Guanidine Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Substrate Scope | Reference |

| Early Transition Metal | Ti(IV) Imido Complexes | Amine addition to Carbodiimide | Aromatic amines | researchgate.net |

| Lanthanide | Ytterbium Triflate (Yb(OTf)₃) | Amine addition to Carbodiimide | Wide scope of amines | keyorganics.net |

| Lanthanide | Lanthanide Amides | Amine addition to Carbodiimide | Aromatic & secondary amines | keyorganics.net |

| Late Transition Metal | Copper(II) Chloride | Three-component reaction (cyanamide, boronic acid, amine) | N-Aryl guanidines | keyorganics.net |

| Noble Metal | Palladium Catalysts | Cascade reaction (azide, isonitrile, amine) | N-Functionalized guanidines | keyorganics.net |

| Noble Metal | Ruthenium Photocatalyst | Oxidation of Thioureas | Various | keyorganics.net |

Direct Guanidinylation Protocols in Complex Molecule Synthesis

In the context of synthesizing complex molecules like natural products, the timing of the guanidine installation is a key strategic consideration. Traditional approaches often install the guanidine group late in the synthesis to avoid complications arising from its high basicity and nucleophilicity. sigmaaldrich.com However, recent strategies have demonstrated the advantages of "direct" or "early-stage" guanidinylation. nih.gov

This approach involves reacting a primary amine with a protected guanidinylating agent early in the synthetic sequence. sigmaaldrich.comnih.gov The protected guanidine moiety is then carried through several subsequent steps before a final deprotection reveals the target structure. This strategy can significantly shorten synthetic routes by eliminating the need for precursor functionalities like azides or phthalimides that are later converted to a guanidine. sigmaaldrich.com For example, the total synthesis of the marine alkaloid clavatadine A was streamlined by employing a direct guanidinylation of a diamine with a di-Boc-protected reagent at an early stage. nih.govresearchgate.net The success of this method hinges on the careful selection of guanidine protecting groups that are stable to the various reaction conditions used in the subsequent synthetic steps. nih.gov

Targeted Synthesis of 1-(2,2-Dimethoxyethyl)guanidine

This compound is a valuable building block, containing both a nucleophilic guanidine group and a masked aldehyde in the form of a dimethyl acetal (B89532). Its synthesis can be accomplished by applying established guanidinylation methods to the appropriate amine precursor.

Routes Employing β-Aminoacetaldehyde Dimethyl Acetal Precursors

The most direct pathway to this compound involves the guanidinylation of the commercially available primary amine, 2,2-dimethoxyethylamine (also known as aminoacetaldehyde dimethyl acetal). sigmaaldrich.com This transformation can be achieved using various classical guanylating agents.

One common method would be the reaction of 2,2-dimethoxyethylamine with a protected S-methylisothiourea, such as N,N′-bis(benzyloxycarbonyl)-S-methylisothiourea. This reaction, typically conducted in the presence of a base like triethylamine, would yield the protected guanidine, which can then be deprotected via hydrogenolysis to give the final product. researchgate.net An analogous reaction using N,N'-di-Boc-S-methylisothiourea in the presence of a promoter like mercuric chloride is also a well-established protocol for converting primary amines to protected guanidines. researchgate.net Alternatively, direct reaction with cyanamide, often as its hydrochloride or nitrate (B79036) salt, in a suitable solvent like water or ethanol (B145695) under heating, can provide the target guanidine salt directly, albeit sometimes in lower yields.

Strategic Formation as an Intermediate in Multi-step Syntheses

The structure of this compound makes it a highly useful intermediate in multi-step synthetic campaigns, particularly for the construction of nitrogen-containing heterocycles. youtube.com The 2,2-dimethoxyethyl group serves as a stable protecting group for an acetaldehyde (B116499) moiety. sigmaaldrich.com

A typical synthetic strategy involves the initial guanidinylation of 2,2-dimethoxyethylamine to form this compound. This intermediate can then be subjected to various transformations. The key subsequent step is the acid-catalyzed hydrolysis of the dimethyl acetal, which unmasks the acetal to reveal a reactive aldehyde. This newly formed aldehyde can then undergo an intramolecular reaction with the guanidine group to form a variety of cyclic structures, such as substituted pyrimidines or other bicyclic guanidine systems. This strategy is particularly powerful for creating complex scaffolds found in natural products like praziquantel (B144689) or various proline analogs, where 2,2-dimethoxyethylamine is known to be a key starting material. chemicalbook.com The ability to introduce the guanidine and a latent electrophilic aldehyde in a single reagent allows for efficient and convergent synthetic designs.

Preparation of Structurally Related Dimethoxyethyl-Containing Building Blocks

The synthesis of this compound and related structures relies on the availability of versatile building blocks containing the 2,2-dimethoxyethyl moiety. The preparation of these precursors, namely 2,2-dimethoxyethylamine and 1-(2,2-dimethoxyethyl)urea, involves specific synthetic strategies that are detailed below.

Synthesis of 2,2-Dimethoxyethylamine and its Derivatives

2,2-Dimethoxyethylamine, also known as aminoacetaldehyde dimethyl acetal, is a key intermediate used in the synthesis of various compounds, including proline analogs and praziquantel. google.comchemicalbook.com Its synthesis is most commonly achieved through the reaction of chloroacetaldehyde (B151913) dimethyl acetal with ammonia (B1221849). google.comgoogle.com This method is suitable for large-scale industrial production due to the availability and low cost of the starting materials. google.com The process typically involves heating chloroacetaldehyde dimethyl acetal with an aqueous or methanolic solution of ammonia under pressure. google.comgoogle.com

Table 1: Synthesis of 2,2-Dimethoxyethylamine

| Starting Material | Reagent | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|

| Chloroacetaldehyde dimethyl acetal | Ammonia | Water | 100-150 °C | 2,2-Dimethoxyethylamine | google.com |

| Chloroacetaldehyde dimethyl acetal | Liquefied Ammonia | Methanol (B129727) | High Pressure, 150 °C | 2,2-Dimethoxyethylamine | google.com |

Derivatives of 2,2-dimethoxyethylamine are also valuable synthetic intermediates. N-substituted derivatives can be prepared through various methods. One approach involves the formation of an imine, such as Benzylidene 2,2-dimethoxyethylamine, by reacting 2,2-dimethoxyethylamine with an aldehyde, like benzaldehyde. prepchem.com

A more versatile method for preparing 1-substituted-2,2-dimethoxyethylamine derivatives involves a multi-step sequence. google.com This process starts with the condensation of a Betti-base with 2,2-dimethoxyacetaldehyde (B46314) to form a 1,3-oxazine intermediate. Subsequent reaction with a Grignard reagent introduces a substituent at the α-position to the nitrogen atom with high regioselectivity. google.com This method allows for the introduction of various alkyl groups. For example, using propylmagnesium bromide as the Grignard reagent yields 1-n-propyl-2,2-dimethoxyethylamine hydrochloride with a 94% yield. google.com

Table 2: Synthesis of 1-Substituted-2,2-dimethoxyethylamine Derivatives

| Starting Materials | Key Reagents | Intermediate | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Betti-base, 2,2-Dimethoxyacetaldehyde | Grignard Reagent (e.g., C₃H₇MgBr) | 1,3-Oxazine | 1-n-Propyl-2,2-dimethoxyethylamine hydrochloride | 94% | google.com |

| 2,2-Dimethoxyethylamine, Benzaldehyde | - | - | Benzylidene 2,2-dimethoxyethylamine | - | prepchem.com |

Synthesis of 1-(2,2-Dimethoxyethyl)urea for Related Heterocyclic Systems

1-(2,2-Dimethoxyethyl)urea is a key precursor for the synthesis of various heterocyclic compounds, such as imidazolidin-2-ones. researchgate.net The synthesis of this urea (B33335) derivative can be achieved through several general methods for urea formation, utilizing 2,2-dimethoxyethylamine as the primary amine.

One common and direct method for preparing substituted ureas is the reaction of an amine with an isocyanate. While a specific synthesis of 1-(2,2-dimethoxyethyl)urea via this route is not detailed in the provided context, the synthesis of the analogous 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea from 2,5-dimethoxyphenyl isocyanate and ethanolamine (B43304) highlights the feasibility of this approach. nih.gov

Another widely applicable method involves the reaction of amines with nitrourea (B1361781). orgsyn.org This method is generally effective for the preparation of various urea derivatives. The reaction of 2,2-dimethoxyethylamine with nitrourea would be expected to yield the desired 1-(2,2-dimethoxyethyl)urea.

Furthermore, the synthesis of urea derivatives from amines and carbon dioxide (CO₂) has gained significant attention. nih.gov This can be achieved by reacting an amine with CO₂ to form an alkyl ammonium (B1175870) carbamate (B1207046) intermediate, which is then converted to the urea derivative, often in the presence of a catalyst. nih.gov This method offers a route to ureas from readily available starting materials.

The acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of 4-substituted imidazolidin-2-ones, demonstrating the utility of this building block in constructing more complex heterocyclic systems. researchgate.net

Table 3: General Synthetic Approaches for 1-(2,2-Dimethoxyethyl)urea

| Amine Component | Reagent | Product Type | General Method | Ref. |

|---|---|---|---|---|

| 2,2-Dimethoxyethylamine | Isocyanate | Substituted Urea | Isocyanate-Amine Reaction | nih.gov |

| 2,2-Dimethoxyethylamine | Nitrourea | Substituted Urea | Nitrourea Method | orgsyn.org |

| 2,2-Dimethoxyethylamine | Carbon Dioxide (CO₂) | Substituted Urea | Carbamate Intermediate Method | nih.gov |

Reaction Pathways and Mechanistic Insights of 1 2,2 Dimethoxyethyl Guanidine Chemistry

Fundamental Reactivity Profiles of the Guanidine (B92328) Core

The reactivity of the guanidine core in 1-(2,2-Dimethoxyethyl)guanidine is characterized by its nucleophilic nature and its high basicity, which is influenced by its protonation state.

Nucleophilic Behavior and Interaction with Electrophiles

Guanidines, including this compound, are recognized as potent nucleophiles in organic synthesis. rsc.orgresearchgate.net This nucleophilicity stems from the electron-rich nitrogen atoms within the guanidine moiety. ineosopen.org The presence of both amino-type and imino-type nitrogens contributes to a high electron density across the CN₃ core, making it reactive towards electrophilic centers. ineosopen.orgnih.gov

Guanidines can participate in a variety of reactions as nucleophilic catalysts, including acyl transfers, aldol (B89426) reactions, and conjugate additions. rsc.org Their strong nucleophilic character allows them to react with a range of electrophiles. For instance, they can be alkylated by species such as alkyl halides and alcohols. nih.gov The nucleophilic attack typically originates from one of the nitrogen atoms, leading to the formation of a new carbon-nitrogen bond.

However, the strong resonance stabilization of the guanidine group can sometimes render the central carbon atom resistant to nucleophilic attack. organic-chemistry.org To overcome this, strategies such as the formation of guanidine cyclic diimides (GCDIs) have been developed to disrupt this resonance and enhance the electrophilicity of the guanidine carbon, thereby facilitating nucleophilic substitution. organic-chemistry.org

Basicity and Protonation State Influence on Reactivity

Guanidine is a very strong base, with a pKₐH of 13.6, meaning it exists almost exclusively as the protonated guanidinium (B1211019) cation in neutral aqueous solutions. wikipedia.org This high basicity is a result of the effective resonance stabilization of the positive charge in the guanidinium cation, which is delocalized across the three nitrogen atoms. ineosopen.orgwikipedia.orgstackexchange.com The protonation typically occurs at the imino nitrogen, as this allows for the most stable resonance-stabilized cation. stackexchange.comresearchgate.net

The protonation state of the guanidine core significantly impacts its reactivity. In its neutral form, the guanidine acts as a strong nucleophile. However, upon protonation to form the guanidinium ion, its nucleophilicity is greatly diminished due to the delocalization of the positive charge. ineosopen.org The reactivity of substituted guanidines can be influenced by the nature and position of the substituents, which can affect both the basicity and the nucleophilicity of the molecule. nih.gov For instance, sterically hindered guanidine derivatives are often used as strong, non-nucleophilic bases in organic synthesis. ineosopen.org

The interplay between basicity and nucleophilicity is a key feature of guanidine chemistry. While often considered strong organic bases, their nucleophilic properties are increasingly being exploited in catalysis. rsc.orgrsc.org The choice between basic and nucleophilic behavior can often be controlled by the reaction conditions and the specific substrates involved.

Table 1: Comparison of Basicity of Guanidine and Related Compounds

| Compound | pKₐ of Conjugate Acid | Reference |

|---|---|---|

| Guanidine | 13.6 | wikipedia.org |

| 1,1,3,3-Tetramethylguanidine (TMG) | 23.3 (in MeCN) | scripps.edu |

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to the reactive nature of its guanidine core and the presence of the dimethoxyethyl side chain.

Derivatization to 1H-Imidazol-2-amine Hydrochlorides

The 1-(2,2-dimethoxyethyl) substituent provides a latent aldehyde functionality that can be utilized in cyclization reactions. Under acidic conditions, the acetal (B89532) can be hydrolyzed to reveal an aminoacetaldehyde equivalent. This intermediate can then undergo intramolecular cyclization with the guanidine moiety to form a five-membered imidazole (B134444) ring.

The reaction likely proceeds through the initial protonation of an acetal oxygen, followed by the elimination of methanol (B129727) to form an oxocarbenium ion. Subsequent attack by water and elimination of the second methanol molecule would yield the aldehyde. The more nucleophilic nitrogen of the guanidine would then attack the aldehyde carbonyl, leading to a hemiaminal intermediate. Dehydration of this intermediate, followed by tautomerization, would result in the formation of the aromatic 1H-imidazol-2-amine ring system. The final product is typically isolated as the hydrochloride salt. This transformation is a key step in the synthesis of various biologically active imidazole derivatives. researchgate.netmdpi.com

Acid-Catalyzed Cyclizations to Imidazolidin-2-ones and Imidazol-2-ones

In the presence of a strong acid, this compound can undergo cyclization to form five-membered heterocyclic rings like imidazolidin-2-ones and imidazol-2-ones. lookchemmall.com The reaction of unsymmetrically substituted guanidines with electrophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to preferentially form five-membered rings. nih.gov

The mechanism likely involves an initial nucleophilic attack of one of the guanidine nitrogens onto an electrophilic carbon, followed by an intramolecular cyclization. For instance, in the reaction with DMAD, the initial Michael addition of the guanidine to the triple bond is followed by cyclization onto one of the ester carbonyls. nih.gov The specific product formed (imidazolidin-2-one vs. imidazol-2-one) would depend on the subsequent reaction steps and potential oxidation. The formation of the imidazolidinone ring involves the creation of a cyclic urea (B33335) structure. lookchemmall.com

Formation of Pyrimidine-Fused Azaazulene Systems

Guanidines are versatile N,N-binucleophiles used in the construction of nitrogen-containing heterocycles, including pyrimidines. nih.gov The reaction of guanidines with appropriate precursors containing electrophilic centers can lead to the formation of pyrimidine (B1678525) rings. nih.govresearchgate.net

While direct synthesis of pyrimidine-fused azaazulene systems from this compound is not explicitly detailed in the provided context, the general reactivity of guanidines suggests a plausible pathway. Azaazulenes are bicyclic aromatic compounds containing a seven-membered ring fused to a five-membered ring. The formation of a pyrimidine-fused azaazulene would require a multi-step reaction sequence. This could involve the initial formation of a pyrimidine ring from the guanidine moiety, followed by subsequent reactions to construct the azaazulene core. The specific reaction partners and conditions would be critical in directing the reaction towards the desired fused heterocyclic system.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-Imidazol-2-amine hydrochloride |

| Imidazolidin-2-one |

| Imidazol-2-one |

| Pyrimidine |

| Azaazulene |

| 1,1,3,3-Tetramethylguanidine (TMG) |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) |

| Guanidine cyclic diimide (GCDI) |

Intramolecular Hydroamidation Pathways

Intramolecular hydroamidation of guanidine derivatives represents a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. In the context of N-allylguanidines, silver-catalyzed intramolecular hydroamination has been shown to be an effective method for constructing substituted cyclic guanidines. These reactions can lead to the formation of five-membered rings with high yields and are capable of creating quaternary stereocenters, as well as both monocyclic and bicyclic guanidine structures.

While the direct intramolecular hydroamidation of this compound itself is not extensively documented, the principles from related systems suggest that if an appropriate unsaturated moiety were present in the molecule, cyclization could be induced. The high nucleophilicity of the guanidine nitrogen atoms is a key factor that would drive such a transformation. Metal-catalyzed approaches, which have proven successful for other guanidine derivatives, would likely be necessary to facilitate the hydroamination of unactivated alkenes.

Alkylation Reactions

Guanidines, including this compound, are strong organic bases and potent nucleophiles, making them susceptible to alkylation reactions. The presence of multiple nitrogen atoms—two of the amino type and one of the imino type—offers several potential sites for alkylation. The specific site of alkylation can be influenced by the nature of the alkylating agent, the reaction conditions, and the substitution pattern on the guanidine itself. The delocalization of electron density across the CN₃ core of the guanidine moiety enhances its nucleophilic character.

Alkylation can occur with a variety of electrophiles, including traditional alkyl halides. The outcome of these reactions is the formation of more substituted guanidinium salts, which can have altered physical and chemical properties.

Aza-Michael Addition Capabilities

The high nucleophilicity of guanidines makes them excellent candidates for aza-Michael additions to electron-deficient alkenes and alkynes. This reaction is a common and often competing pathway in reactions involving guanidines and dienophiles. For instance, the reaction of guanidinium salts with dimethyl acetylenedicarboxylate (DMAD) has been shown to proceed via an aza-Michael addition, which can be followed by an intramolecular cyclization to yield imidazolidinone derivatives.

The direction of the reaction, whether a Diels-Alder cycloaddition or an aza-Michael addition, can be controlled by factors such as the protonation state of the guanidine and the nature of the counterion. When guanidinium halides are used, the aza-Michael addition pathway is often favored. In contrast, employing non-nucleophilic hexafluorophosphate (B91526) salts can promote Diels-Alder reactions by effectively preventing the deprotonation of the guanidinium ion, thus reducing the nucleophilicity of the guanidine nitrogen. The proton can act as a protecting group, steering the reaction away from the aza-Michael pathway.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of guanidine reactions.

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

DFT calculations are widely employed to investigate the reaction mechanisms of guanidine-involved reactions, such as the tandem aza-Michael addition/intramolecular cyclization. These studies can map out the entire reaction pathway, identifying key intermediates and transition states. For the reaction of guanidinium chlorides with DMAD, DFT calculations have shown that the initial nucleophilic addition is the most energetically demanding step.

| Reaction Step | Computational Method | Key Finding | Reference |

| Aza-Michael Addition/Cyclization | DFT (M06-2X, B3LYP) | Initial nucleophilic addition is the rate-determining step. | |

| Aza-Michael Addition/Cyclization | DFT (M08-HX, M11) | Overall reaction is strongly exergonic due to methanol elimination. | |

| 1,3-Dipolar Cycloaddition | DFT (B3LYP/6-311+G(2d,p)) | Uncatalyzed reaction has a high energy barrier. |

Quantum Chemical Calculations for Regioselectivity Prediction and Rationalization

Quantum chemical calculations are crucial for predicting and explaining the regioselectivity observed in guanidine reactions. The distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide significant insights into the reactivity and selectivity of molecules. A molecule with a higher energy HOMO is more likely to act as a nucleophile, while a lower energy LUMO indicates a greater propensity to act as an electrophile.

In the context of guanidines, these calculations can help determine which of the nitrogen atoms is the most nucleophilic and therefore most likely to participate in reactions like the aza-Michael addition. For instance, in the reaction of guanidinium salts with DMAD, the structural diversity of the products can be explained by the formation of different tautomers in situ, a phenomenon that can be modeled and rationalized using DFT. The relative stabilities of possible products can be calculated and compared with experimental outcomes to validate the computational model.

| Compound Class | Computational Method | Application | Reference |

| o-Bisguanidinobenzenes | Quantum-Chemical Calculations | Evaluation of basicity and rotational energy barriers. | |

| Guanidinium Salts | DFT (M08-HX, B3LYP, M06-2X, M11) | Prediction of product ratios in aza-Michael additions. | |

| Guanidines | Ab initio and MNDO | Determination of the barrier to internal rotation. |

Advanced Applications of 1 2,2 Dimethoxyethyl Guanidine As a Synthetic Platform

Role in the Synthesis of Complex Natural Products

1-(2,2-Dimethoxyethyl)guanidine has emerged as a critical building block in the synthesis of intricate natural products, particularly those containing the guanidine (B92328) moiety. Its utility lies in its ability to introduce the guanidinium (B1211019) group in a masked form, which can be later revealed under specific reaction conditions. This strategy allows for greater control and flexibility in the total synthesis of complex molecules.

Strategies for Incorporating Guanidine-Bearing Scaffolds

The incorporation of guanidine-bearing scaffolds into complex molecules is a significant challenge in synthetic organic chemistry. nih.govnih.gov The high basicity and polarity of the guanidinium group can interfere with many standard synthetic transformations. nih.gov this compound provides a solution to this problem by serving as a protected form of guanidine. The dimethoxyethyl group masks the reactive guanidine functionality, rendering it compatible with a wider range of reaction conditions.

Several strategies have been developed to incorporate this versatile reagent into natural product synthesis. One common approach involves the reaction of this compound with a suitable electrophile, such as an aldehyde or ketone, to form a cyclic guanidine-containing intermediate. nih.gov This intermediate can then undergo further transformations to construct the desired natural product skeleton. Another strategy involves the use of this compound in cascade reactions, where multiple bond-forming events occur in a single step, leading to the rapid assembly of complex molecular architectures. nih.gov

The dual reactivity of the 2-aminoimidazole moiety, which can be formed from guanidine precursors, is key to the molecular diversity of many alkaloids. pitt.edu This moiety possesses both a nucleophilic and an electrophilic position, allowing for a variety of bond formations. pitt.edu

Case Studies: Total Synthesis of Marine Alkaloids (e.g., Axinellamine A, Ageliferin Precursors)

The utility of this compound is exemplified in the total synthesis of several marine alkaloids, including axinellamine A and precursors to ageliferin. These natural products possess complex polycyclic structures and exhibit significant biological activities. nih.govnih.gov

In the synthesis of axinellamine A, a key step involves the construction of a spirocyclic core. organic-chemistry.orgresearchgate.net The use of a guanidine installation step was crucial in forming this intricate structure. organic-chemistry.org Synthetic routes have been developed that allow for the gram-scale synthesis of axinellamine. nih.gov

The synthesis of ageliferin, another complex marine alkaloid, has also benefited from the use of guanidine-based strategies. nih.govescholarship.orgrsc.org Synthetic approaches have focused on mimicking the proposed biosynthetic pathway, which involves the dimerization of smaller pyrrole-imidazole units. nih.govresearchgate.net These strategies often involve the late-stage introduction of the guanidine functionality to avoid complications in earlier steps. nih.gov

Table 1: Application of Guanidine Scaffolds in Marine Alkaloid Synthesis

| Natural Product | Key Synthetic Strategy | Role of Guanidine Precursor | Reference |

| Axinellamine A | Spirocycle formation | Installation of the guanidine moiety to form the core structure. | organic-chemistry.org |

| Ageliferin | Biomimetic dimerization | Late-stage introduction to complete the natural product skeleton. | nih.gov |

Building Block for Pharmaceutical and Biologically Active Compounds

The versatility of this compound extends beyond natural product synthesis into the realm of medicinal chemistry. Its ability to serve as a scaffold for the construction of diverse heterocyclic systems makes it a valuable tool for the development of new pharmaceutical agents.

Construction of Imidazolidinone Analogues with Pharmacophore Groups

Imidazolidinones are a class of heterocyclic compounds that are found in a variety of biologically active molecules. lookchemmall.com this compound can be used to construct imidazolidinone analogues by reaction with appropriate building blocks. This approach allows for the introduction of various pharmacophore groups, which are the specific parts of a molecule responsible for its biological activity. By modifying these groups, chemists can fine-tune the pharmacological properties of the resulting compounds. lookchemmall.com

Synthesis of Tripeptidomimetic Scaffolds (e.g., CXCR4 Antagonists)

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability. This compound can be employed in the synthesis of tripeptidomimetic scaffolds. For example, it has been used to create antagonists of the CXCR4 receptor, which is a protein involved in various diseases, including HIV infection and cancer. nih.gov These synthetic scaffolds are designed to mimic the d-Arg-Arg-2-Nal tripeptide sequence, which is a known recognition motif for CXCR4. nih.gov

Table 2: this compound in the Synthesis of Bioactive Scaffolds

| Scaffold Type | Target | Rationale | Reference |

| Imidazolidinone Analogues | Various | Introduction of diverse pharmacophore groups for pharmacological tuning. | lookchemmall.com |

| Tripeptidomimetic Scaffolds | CXCR4 Receptor | Mimicking the d-Arg-Arg-2-Nal peptide sequence to create antagonists. | nih.gov |

Access to Nitroimidazole Derivatives (e.g., Azomycin (B20884) Precursors)

Nitroimidazoles are a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. nih.govnih.gov Azomycin, or 2-nitroimidazole, was the first nitroimidazole-based compound discovered to have therapeutic applications. nih.gov this compound serves as a key precursor in the synthesis of azomycin. nih.gov The synthesis involves the treatment of β-aminoacetaldehyde dimethyl acetal (B89532) with S-ethylisothiourea to yield N-(2,2-dimethoxyethyl)guanidine sulfate. This intermediate is then cyclized in the presence of acid to form 2-aminoimidazole, which can be subsequently converted to azomycin through diazotization and nitration. nih.gov

Development of Guanidine-Containing Therapeutics

The guanidine moiety is a crucial structural element in a multitude of natural products and synthetic pharmaceuticals, largely due to its ability to form strong, charge-assisted hydrogen bonds and its basic nature. nih.govnih.govnih.gov The guanidinium cation, the protonated form of guanidine present at physiological pH, is particularly stable due to resonance and efficient solvation. wikipedia.org This inherent stability and binding capability are leveraged in drug design to facilitate interactions with biological targets. encyclopedia.pubresearchgate.net

The development of guanidine-containing therapeutics often involves the incorporation of the guanidine group into larger molecular scaffolds to create compounds with a wide range of pharmacological activities. nih.govnih.gov These include agents targeting the central nervous system, anti-inflammatory drugs, and antidiabetic agents. nih.govnih.gov The synthesis of such complex molecules benefits from the use of versatile building blocks like this compound. The protected aldehyde group allows for its incorporation into a larger structure before the reactive guanidine functionality is unmasked or modified, preventing unwanted side reactions. nih.govnih.gov This strategic approach is crucial in the multi-step synthesis of complex therapeutic agents.

Recent research has highlighted the importance of guanidine derivatives in the development of novel drugs. nih.govnih.gov The continual discovery of new natural products containing the guanidine group fuels interest in developing efficient synthetic methods for their preparation. nih.gov

Utilization in Automated and Modular Chemical Synthesis

The demand for rapid synthesis and screening of large numbers of diverse compounds in drug discovery has driven the development of automated and modular chemical synthesis platforms. sciforum.net this compound is a valuable component in these advanced synthetic strategies.

Integration into Building Block Libraries for Complex Architectures

In the realm of combinatorial chemistry and automated synthesis, libraries of well-defined building blocks are essential for the rapid assembly of diverse and complex molecules. sciforum.net this compound, with its distinct functionalities, serves as an excellent building block for creating such libraries. researchgate.net Its protected aldehyde can be deprotected and reacted to introduce further diversity, while the guanidine group can be functionalized or utilized for its inherent binding properties. This modularity allows for the systematic construction of a wide array of guanidine-containing compounds. researchgate.net

The use of protected guanidine building blocks is a common strategy to circumvent the challenges associated with the high basicity and nucleophilicity of the guanidine group during multi-step syntheses. nih.gov By employing a protected form like this compound, chemists can perform a variety of chemical transformations on other parts of the molecule without interference from the guanidine moiety.

Enabling Technologies for Automated Molecule Assembly

Automated synthesis platforms are increasingly employed to accelerate the drug discovery process. sciforum.netnih.gov These systems rely on robust and reliable chemical reactions that are compatible with automation. The development of solid-phase synthesis methods for guanidines has been a significant step in this direction. sciforum.net While direct use of this compound on a solid support is not explicitly detailed in the provided results, the principles of using protected guanidine synthons are directly applicable.

For instance, automated methods for the radiosynthesis of [11C]guanidines for PET imaging have been developed, showcasing the compatibility of guanidine synthesis with modern automated platforms. nih.gov These methods often require precursors that are stable under the reaction conditions and can be readily purified, a role that a protected and functionalized guanidine derivative could fulfill.

Contributions to Catalysis and Materials Science

The guanidine functional group's unique electronic and structural properties extend its utility beyond medicinal chemistry into the fields of catalysis and materials science.

Organocatalytic Applications of Guanidine Moieties

Guanidines and their derivatives are recognized as powerful organocatalysts, primarily due to their strong Brønsted basicity. researchgate.netresearchgate.net They are significantly more basic than other nitrogen-containing organic bases like amines and amidines. researchgate.net This high basicity allows them to catalyze a wide range of organic reactions, including Michael additions, aldol (B89426) reactions, and transesterifications. researchgate.netresearchgate.net

Chiral guanidines have emerged as particularly effective catalysts in asymmetric synthesis, where they can create a chiral environment to control the stereochemical outcome of a reaction. rsc.orgnih.gov The guanidine moiety can act as a Brønsted base, a hydrogen-bond donor, or a Lewis base, providing multiple modes of activation for substrates. researchgate.net The development of new guanidine-based organocatalysts is an active area of research, with a focus on creating structurally diverse catalysts for various transformations. rsc.org

Guanidinium salts, the protonated forms of guanidines, can also function as catalysts, acting as weak Brønsted acids or hydrogen-bond donors. researchgate.netrsc.org This dual catalytic nature of the guanidine functional group makes it a versatile tool in the organocatalyst's toolbox.

Precursors for Volatile Metal Complexes in Chemical Vapor Deposition

In the field of materials science, guanidine derivatives have found a niche application as ligands for the formation of volatile metal complexes used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.govharvard.eduresearchgate.net These techniques are used to deposit thin films of materials onto substrates, with applications in microelectronics and semiconductors. harvard.edu

The table below summarizes some examples of metal complexes with guanidinate ligands used as precursors in CVD.

| Metal | Guanidinate Ligand | Application |

| Gadolinium | [Gd{(iPrN)2CNMe2}3] | MOCVD of Gadolinium Nitride (GdN) thin films. acs.orgnih.gov |

| Titanium, Zirconium, Hafnium | Mixed cyclopentadienyl (B1206354) guanidinato | Precursors for carbonitride or oxide thin films. nih.gov |

The ability to systematically modify the guanidine structure makes compounds like this compound potential starting points for the synthesis of novel guanidinate ligands for CVD and ALD applications.

Design of Guanidine-Based Smart Materials

Following a comprehensive review of scientific literature and chemical databases, there is currently no publicly available research or documented application specifically detailing the use of this compound in the design and synthesis of guanidine-based smart materials. While the broader class of guanidinium-containing polymers is well-explored for creating materials responsive to various stimuli such as pH, CO2, and temperature, the role of this compound as a direct monomer or precursor in these applications is not established in the reviewed literature.

The existing body of research on guanidine-based smart materials focuses on other derivatives and synthetic pathways. For instance, stimuli-responsive polymers are often synthesized using monomers like L-arginine derivatives, guanidinyl-functionalized acrylates and methacrylates, or through the post-polymerization modification of existing polymers to introduce the guanidinium group. These approaches have successfully yielded a variety of smart materials with potential applications in drug delivery, sensing, and antimicrobial coatings.

The absence of specific data for this compound in this context means that no detailed research findings, synthesis protocols, or performance data for smart materials derived from this particular compound can be provided. The potential of this compound in this field remains an open area for future investigation. Researchers might explore its use as a building block, where the dimethoxyethyl group could be hydrolyzed to an aldehyde, offering a reactive handle for crosslinking or functionalization, or the guanidine group could be incorporated into polymer backbones or side chains to impart stimuli-responsive properties. However, without experimental evidence, any discussion of its application remains speculative.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested, due to the lack of specific information on the subject compound in the context of smart materials design.

Future Directions and Emerging Research Avenues for 1 2,2 Dimethoxyethyl Guanidine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For 1-(2,2-dimethoxyethyl)guanidine, research is anticipated to move beyond traditional methods toward greener and more sustainable synthetic strategies. unibo.it

Key areas of development include:

Catalytic Guanylation Reactions: Transition-metal-catalyzed methods are emerging as a powerful tool for the synthesis of multisubstituted guanidines. nih.gov These methods often proceed under milder conditions and with greater efficiency than classical approaches. nih.gov Future work will likely focus on adapting these catalytic systems, such as those using zinc, copper, or other metals, for the specific synthesis of this compound, aiming for high-yield, atom-economical processes. nih.govmdpi.com

Green Chemistry Approaches: The principles of green chemistry will be central to developing new synthetic routes. mdpi.com This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, the exploration of solvent-free reaction conditions, and the use of eco-friendly and recyclable organocatalysts. rsc.orgresearchgate.net For instance, guanidine (B92328) salts themselves can sometimes act as green organocatalysts, an avenue that could be explored for related syntheses. rsc.org

Alternative Reagents: Research will likely investigate alternatives to potentially hazardous or inefficient reagents used in traditional guanidine synthesis. This includes moving away from moisture-sensitive or corrosive starting materials toward more stable and accessible precursors. mdpi.com The use of carbodiimides in catalyzed reactions represents a more atom-economical approach that is ripe for further exploration. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Transition-Metal Catalysis | High efficiency, milder reaction conditions, broad substrate scope. nih.gov | Development of specific catalysts for the target molecule, catalyst recyclability. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced energy consumption. rsc.org | Optimization of microwave parameters (temperature, time, power). |

| Solvent-Free Reactions | Reduced waste, lower environmental impact, simplified work-up. researchgate.net | Identifying suitable catalysts and conditions for solid-state or melt reactions. |

| Organocatalysis | Metal-free, often less toxic, readily available catalysts. rsc.org | Screening of organocatalysts for guanylation reactions. |

Discovery of Novel Reactivity and Transformation Pathways

The guanidine moiety is known for its high basicity and nucleophilicity, but the full extent of its reactivity, particularly within the this compound scaffold, remains to be explored. ineosopen.org Future research will aim to uncover novel chemical transformations, leading to new molecular architectures.

Cycloaddition Reactions: A promising area of research is the use of guanidinium (B1211019) salts in cycloaddition reactions. nih.gov By temporarily protecting the nucleophilic nature of the guanidine group through protonation, it may be possible to direct the molecule toward reactions like the Diels-Alder cycloaddition, opening pathways to complex polycyclic guanidine structures that are otherwise difficult to access. nih.gov

Guanidinium Ylides in Synthesis: The formation of guanidinium ylides and their subsequent reaction with aldehydes could be a novel pathway for creating functionalized molecules like aziridine-2-carboxylates. nih.gov Exploring this reactivity for this compound could yield valuable building blocks for synthetic chemistry. nih.gov

Tandem Reactions: Developing tandem or one-pot reactions that combine guanylation with subsequent cyclization steps is a highly efficient strategy for building complex heterocyclic systems. nih.gov Applying this concept to this compound could rapidly generate libraries of novel compounds for biological screening.

Expansion of Applications in Drug Discovery and Agrochemicals

The guanidine functional group is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds. mdpi.comnih.gov This makes this compound an attractive starting point for the development of new therapeutic and agrochemical agents.

Drug Discovery: The guanidinium group's ability to form strong hydrogen bonds and its positive charge at physiological pH make it ideal for interacting with biological targets like enzymes and nucleic acids. nih.gov Future research will likely focus on designing and synthesizing derivatives of this compound as potential agents for a wide range of diseases. nih.gov Areas of interest include novel antibiotics to combat antimicrobial resistance, anticancer agents that target DNA, and inhibitors of enzymes like nitric oxide synthase or Na+/H+ exchangers for treating cardiovascular diseases. nih.govnih.govd-nb.inforrpharmacology.ru

Agrochemicals: Guanidine derivatives are used as building blocks for various agrochemicals, including neonicotinoid insecticides. researchgate.net The this compound scaffold could be explored for the development of new pesticides or plant protection agents with novel modes of action.

| Application Area | Target/Mechanism | Rationale |

|---|---|---|

| Antibacterial Agents | Bacterial cell wall or essential enzymes. d-nb.info | Guanidinium compounds can increase cellular accumulation and have shown broad-spectrum activity. mdpi.comd-nb.info |

| Anticancer Agents | DNA minor groove binding, enzyme inhibition. nih.gov | The guanidine moiety is a known DNA-binding scaffold. nih.gov |

| Cardiovascular Drugs | Inhibition of Na+/H+ exchanger type 1 (NHE-1). rrpharmacology.ru | NHE-1 inhibitors have shown cytoprotective and anti-inflammatory properties. rrpharmacology.ru |

| Antidiabetic Agents | Mimicking effects of drugs like metformin. researchgate.net | The biguanide structure in metformin is a key feature for its activity. researchgate.net |

| Agrochemicals | Insecticides, fungicides, herbicides. researchgate.net | Guanidine derivatives are established precursors for commercial pesticides. researchgate.net |

Integration into Advanced Functional Materials and Nanotechnology

Beyond biological applications, the unique properties of the guanidine group can be harnessed to create novel materials with advanced functionalities.

Stimuli-Responsive Polymers: Incorporating this compound into polymer chains could lead to "smart" materials. For example, acyl guanidine functional polymers have been shown to be cleavable under basic conditions and can exhibit pH-responsive behavior. researchgate.net This could be useful for creating materials for controlled drug release or sensors.

Surface Modification and Catalysis: The strong basicity and metal-binding capabilities of guanidines make them suitable for modifying the surfaces of nanoparticles. ineosopen.org This could be used to create hybrid materials with enhanced catalytic activity or for applications in environmental remediation, such as the removal of toxic substances from water. ineosopen.orgnih.gov

Curing Agents: Guanidine derivatives have been used as curing agents for plastics and rubbers. researchgate.net The specific structure of this compound could offer unique properties when used in the formulation of epoxy resins or other polymers.

Advanced Computational Modeling for Predictive Chemistry

In silico methods are becoming indispensable in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds before their synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling will be a crucial tool for guiding the development of this compound derivatives, particularly in drug discovery. acquirepublications.org By building computational models that correlate the chemical structure of a series of compounds with their biological activity, researchers can predict the potency of new, unsynthesized molecules and prioritize the most promising candidates for synthesis and testing. nih.govfrontiersin.org

Molecular Docking: To understand how derivatives of this compound might interact with biological targets, molecular docking simulations will be employed. These studies can predict the binding mode and affinity of a ligand within the active site of a protein or enzyme, providing critical insights for designing more potent and selective drugs. nih.govfrontiersin.org

Predictive Material Science: Computational modeling is not limited to biology. It can also be used to predict the properties of new materials. nih.gov For instance, simulations could help predict how the incorporation of this compound would affect the mechanical, thermal, or responsive properties of a polymer, accelerating the design of new functional materials. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,2-Dimethoxyethyl)guanidine and its derivatives, and what key parameters influence reaction yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of guanidine derivatives with dimethoxyethyl precursors under controlled conditions. Key parameters include solvent choice (e.g., methanol or dichloromethane), temperature (often 25–50°C), and stoichiometric ratios of reactants. For example, a reported yield of 80% was achieved using HPLC-monitored purification (99% purity) after optimizing reaction time and reagent equivalents . Researchers should monitor intermediates via TLC or HPLC to ensure stepwise progress.

Q. How can researchers characterize the structural and physicochemical properties of this compound using analytical techniques?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm functional groups and regiochemistry.

- X-ray crystallography (e.g., using the WinGX suite for single-crystal analysis) to determine 3D conformation .

- HPLC-MS for purity assessment and molecular weight verification .

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is mandatory. Skin contact must be avoided due to potential irritation (H312 hazard code) . Waste should be segregated and disposed via certified hazardous waste services. Work under fume hoods to minimize inhalation risks, and ensure spill kits are accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side product formation during the synthesis of this compound intermediates?

- Methodological Answer : Side products often arise from over-alkylation or oxidation. Optimization strategies include:

- Temperature modulation : Lowering reaction temperatures reduces unwanted byproducts like dimerized species.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) can enhance regioselectivity.

- In situ monitoring : Real-time HPLC analysis identifies side products early, enabling mid-reaction adjustments .

- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation-related side reactions.

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in complex reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) calculates transition states and activation energies for key reactions (e.g., nucleophilic substitution at the dimethoxyethyl group).

- Molecular dynamics simulations model solvent effects and conformational flexibility.

- Docking studies (using software like AutoDock) predict interactions with biological targets (e.g., HIV protease active sites) . Validate predictions with experimental kinetic data and spectroscopic validation.

Q. How does the structural configuration of this compound derivatives influence their pharmacological activity in HIV protease inhibition?

- Methodological Answer : The dimethoxyethyl group enhances membrane permeability, while the guanidine moiety participates in hydrogen bonding with protease residues (e.g., Asp25). Structure-activity relationship (SAR) studies require:

- Synthetic modification : Introducing electron-withdrawing groups (e.g., methoxycarbonyl) at position 6 of the pyridine ring improves binding affinity .

- Enzymatic assays : Measure IC₅₀ values against HIV-1 protease using fluorogenic substrates.

- Crystallographic analysis : Compare ligand-protein co-crystal structures to identify critical binding interactions .

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

- Methodological Answer : Discrepancies often stem from polymorphic forms or solvent impurities. To address this:

- Standardize solvent systems : Use USP-grade solvents and control humidity during solubility tests.

- Powder X-ray diffraction (PXRD) : Confirm crystalline phase consistency across studies.

- High-throughput solubility screening : Utilize automated platforms to test multiple solvent mixtures (e.g., DMSO/water gradients) under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.